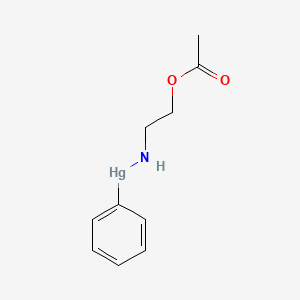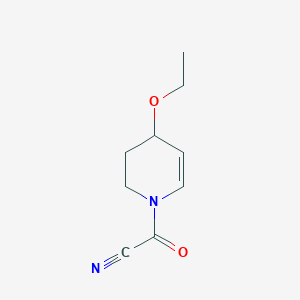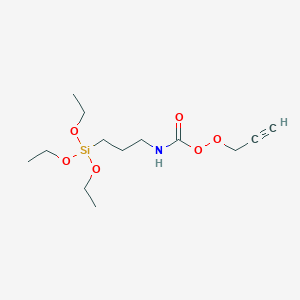![molecular formula C10H16O2S B13804498 8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one CAS No. 57274-39-2](/img/structure/B13804498.png)
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one is a chemical compound with a unique bicyclic structure.
Métodos De Preparación
The synthesis of 8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired bicyclic structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Análisis De Reacciones Químicas
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying enzyme interactions and metabolic pathways. In medicine, it is being explored for its potential therapeutic properties. Industrially, it can be used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets. It can bind to enzymes and alter their activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one can be compared with other similar compounds such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate. These compounds share similar bicyclic structures but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Propiedades
Número CAS |
57274-39-2 |
|---|---|
Fórmula molecular |
C10H16O2S |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
8-hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2S/c1-6-8-7(11)4-9(2,13-6)5-10(8,3)12/h6,8,12H,4-5H2,1-3H3 |
Clave InChI |
WVBMTQHSHWRRAA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(=O)CC(S1)(CC2(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
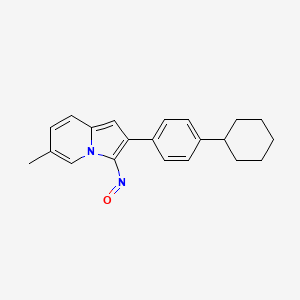
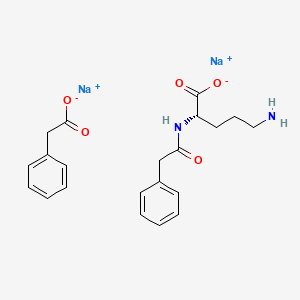
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
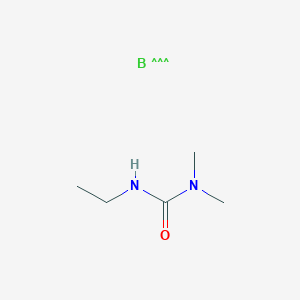
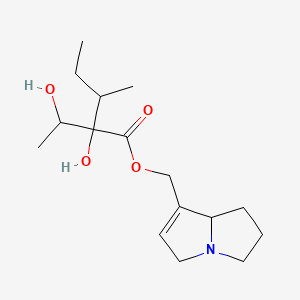
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
